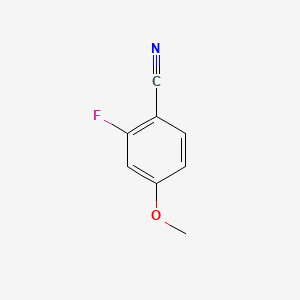

2-Fluoro-4-methoxybenzonitrile

描述

Significance of Fluorinated Benzonitrile (B105546) Scaffolds in Advanced Synthesis

Fluorinated benzonitrile scaffolds are of significant interest in modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. The inclusion of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govalfa-chemistry.com Fluorine's high electronegativity and relatively small size can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govfrontiersin.org

Specifically, the benzonitrile unit serves as a versatile building block, with the nitrile group being amenable to a variety of chemical transformations. When combined with fluorine substituents, these scaffolds become key intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com The presence of fluorine can enhance the pharmacokinetic properties of drug candidates, such as improving metabolic stability and bioavailability. nih.gov For instance, the replacement of a carbon-hydrogen bond with a more stable carbon-fluorine bond can prevent metabolic oxidation, thereby prolonging the therapeutic effect of a drug. frontiersin.orgresearchgate.net

Furthermore, fluorinated aromatic compounds are valued for their unique electronic properties, which has led to their investigation in the field of organic electronics. The ability to precisely introduce fluorine atoms onto a benzonitrile core allows chemists to fine-tune the electronic nature of the molecule, which is crucial for developing advanced materials with specific properties.

Research Context and Scope of Academic Inquiry for 2-Fluoro-4-methoxybenzonitrile

This compound is a specific example of a fluorinated benzonitrile that serves as an important intermediate in organic synthesis. fishersci.be Its chemical structure, featuring a fluorine atom, a methoxy (B1213986) group, and a nitrile group on a benzene (B151609) ring, makes it a valuable precursor for creating more complex molecules. chemimpex.comfishersci.be

Academic inquiry into this compound and related compounds often focuses on several key areas:

Synthesis and Derivatization: Researchers are interested in developing efficient synthetic routes to this compound and its derivatives. This includes exploring various reaction conditions and catalysts to achieve high yields and purity. chemicalbook.comprepchem.com For example, studies have investigated its synthesis from precursors like 2-fluoro-4-bromoanisole or through the modification of related benzonitriles. prepchem.comgoogle.com

Medicinal Chemistry: The compound is used as a building block in the development of new pharmaceutical agents. chemimpex.comfishersci.be Research in this area involves synthesizing derivatives of this compound and evaluating their potential as anticancer, antiviral, or anti-inflammatory agents. lookchem.com The strategic placement of the fluoro and methoxy groups can influence the molecule's interaction with biological targets. vulcanchem.com

Materials Science: The unique electronic and physical properties imparted by the fluorine and methoxy groups make this compound a subject of interest in materials science. chemimpex.com Research may explore its use in the synthesis of liquid crystals, polymers, and other advanced materials. chemicalbook.com

Reaction Mechanisms: The reactivity of this compound in various chemical transformations is also a subject of study. For instance, investigations into nucleophilic aromatic substitution (SNAr) reactions have explored the reactivity of the fluorine and methoxy groups on the aromatic ring. nih.gov

Below is a table summarizing the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C8H6FNO | fishersci.be |

| Molecular Weight | 151.14 g/mol | fishersci.be |

| CAS Number | 94610-82-9 | fishersci.be |

| Melting Point | 62-65 °C | fishersci.be |

| Appearance | White to off-white crystalline solid | cymitquimica.com |

| Solubility | Moderately soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water. | cymitquimica.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKUZTFIZATJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348678 | |

| Record name | 2-fluoro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94610-82-9 | |

| Record name | 2-Fluoro-4-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94610-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Fluoro 4 Methoxybenzonitrile

Established Synthetic Routes to 2-Fluoro-4-methoxybenzonitrile

Traditional synthesis of this compound relies on well-established organic chemistry reactions. These routes can be categorized by the key bond-forming steps, such as fluorination, methoxylation, or nitrile group introduction.

Approaches involving Fluorination Strategies

Fluorination strategies are crucial when the fluorine atom is introduced at a specific step in the synthesis. One common approach begins with a precursor that already contains the methoxy (B1213986) and nitrile groups, or precursors that can be easily converted to them. For example, a starting material like 3-aminophenol (B1664112) can undergo a series of reactions, including diazotization followed by a Schiemann reaction or related fluorination technique, to introduce the fluorine atom. Another pathway might involve the direct fluorination of an activated aromatic ring, although this can sometimes lead to issues with regioselectivity, yielding a mixture of isomers.

A documented synthesis of a related compound, 2-fluoro-4-methoxyaniline (B1334285), highlights a common challenge in fluorination strategies: the nitration of 2-fluorophenol (B130384) often results in a mixture of regioisomers that necessitates chromatographic separation. orgsyn.org This illustrates the importance of choosing a synthetic route that controls the position of the functional groups effectively.

Methoxylation and Nitrile Group Introduction Methodologies

Routes that focus on adding the methoxy and nitrile groups to a fluorinated precursor are common. A prominent example involves a nucleophilic aromatic substitution (SNAr) reaction. For instance, a difluoro-substituted precursor such as 2,4-difluorobenzonitrile (B34149) can react with sodium methoxide (B1231860). The methoxide selectively displaces one of the fluorine atoms, typically the one at the 4-position, which is more activated towards nucleophilic attack.

Another key transformation is the introduction of the nitrile group. This is often achieved through a cyanation reaction, such as the Rosenmund-von Braun reaction. In a typical procedure, a bromo-substituted precursor like 2-fluoro-4-bromoanisole is heated with copper(I) cyanide (CuCN) in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound.

Multi-step Convergent and Divergent Syntheses

More complex molecules containing the this compound scaffold are often assembled using multi-step strategies. A divergent synthesis might start from a common intermediate, such as 2,4,5-trifluorobenzonitrile, which can then undergo a series of selective nucleophilic aromatic substitutions to create various analogs. researchgate.net For example, reaction with one equivalent of a nucleophile might substitute the fluorine at the 4-position, followed by another reaction at the 2- or 5-position to build molecular diversity.

Convergent syntheses, on the other hand, involve preparing different fragments of a target molecule separately before joining them in the final steps. For instance, the 2-fluoro-4-methoxyphenyl fragment could be prepared and then coupled with another molecular fragment, a strategy often employed in the synthesis of complex pharmaceuticals or natural products.

Novel and Green Synthetic Protocols

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and environmentally benign processes. These "green" approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

One innovative approach is the use of flow chemistry. Flow reactors offer superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. escholarship.org The synthesis of intermediates for complex molecules can be significantly streamlined using flow setups, for example, in the scale-up synthesis of indole (B1671886) cores where precise control over reaction conditions is paramount. oup.com

Catalysis plays a central role in green chemistry. The development of novel catalytic systems, such as those using carbon nanotubes or organic superbases, is paving the way for more efficient syntheses of fluorinated aromatic compounds. researchgate.netnih.gov For example, catalytic concerted SNAr reactions can be performed on fluoroarenes using an organic superbase, which can activate even less reactive C-F bonds under milder conditions than traditional methods. nih.gov This type of catalysis shows excellent functional group tolerance and is applicable to a wide range of nucleophiles. nih.govacs.org

Another green strategy involves the aerobic oxidation of alcohols in the presence of ammonia (B1221849) (ammoxidation) to form nitriles, with water as the only byproduct. colab.ws While not yet specifically documented for this compound, the application of such sustainable methods to produce key benzonitrile (B105546) intermediates is a significant area of ongoing research.

Scale-Up Considerations and Process Optimization in Academic Synthesis

Transitioning a synthetic route from a small-scale laboratory setting to a larger, preparative scale presents numerous challenges. Process optimization is a critical step to ensure that the synthesis is efficient, reproducible, and economically viable. This involves a systematic investigation of various reaction parameters.

Key parameters that are typically optimized include:

Catalyst and Reagent Loading: Finding the minimum amount of catalyst and reagents needed to achieve a high yield is crucial for cost-effectiveness and reducing waste.

Solvent: The choice of solvent can significantly impact reaction rate, yield, and ease of product purification.

Temperature: Optimizing the reaction temperature is a balance between achieving a reasonable reaction rate and preventing the formation of side products.

Reaction Time: Monitoring the reaction progress helps to determine the optimal time required for completion, avoiding unnecessary energy consumption and potential product degradation.

A practical example of process optimization can be seen in the development of syntheses for complex pharmaceutical intermediates. In the synthesis of an indole core for the drug alectinib, researchers performed a scale-up study where they successfully produced 13.6 g of a key intermediate with a purity of over 99.5%, demonstrating the feasibility of the manufacturing process. oup.com Such studies often involve detailed screening of conditions, as shown in the table below, which is based on the optimization of related synthetic transformations.

Table 1: Example of Reaction Condition Optimization This table is representative of a typical optimization process for a related chemical transformation and does not depict the direct synthesis of this compound itself.

| Entry | Catalyst (mol %) | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (10) | Selectfluor (20 mol %) | Acetonitrile | 80 | 95 |

| 2 | Pd₂(dba)₃ (5) | Selectfluor (20 mol %) | Acetonitrile | 80 | 92 |

| 3 | Cu(OAc)₂ (10) | Selectfluor (20 mol %) | Acetonitrile | 80 | <5 |

| 4 | Zn(OAc)₂ (10) | Selectfluor (20 mol %) | Acetonitrile | 80 | <5 |

| 5 | Pd(OAc)₂ (10) | None | Acetonitrile | 80 | No Reaction |

| 6 | Pd(OAc)₂ (10) | Selectfluor (20 mol %) | Toluene | 80 | 65 |

| 7 | Pd(OAc)₂ (10) | Selectfluor (20 mol %) | Acetonitrile | 60 | 78 |

This systematic approach allows chemists to identify the optimal conditions for a reaction, ensuring high efficiency and purity, which is particularly important when considering the scale-up of a synthesis in an academic or industrial context.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Methoxybenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com In the context of 2-Fluoro-4-methoxybenzonitrile, both the fluorine atom and the methoxy (B1213986) group can potentially act as leaving groups in SNAr processes.

Fluorine Atom Displacement via SNAr Pathways

The fluorine atom in this compound is susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the fluorine atom activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.com In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com This explains why fluorine, despite forming a strong bond with carbon, can be an effective leaving group in these reactions. masterorganicchemistry.com

For instance, in a documented synthesis, this compound was reacted with 2-amino-4-methoxybenzonitrile (B1274900) in the presence of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) at room temperature. semanticscholar.org This reaction resulted in the displacement of the fluorine atom to form a new carbon-nitrogen bond. semanticscholar.org

Methoxy Group Reactivity in SNAr Processes

While the fluorine atom is often the primary leaving group, the methoxy group can also be displaced in SNAr reactions, particularly under forcing conditions or with specific catalytic systems. The reactivity of the methoxy group is influenced by the electronic nature of the aromatic ring and the nucleophile. In some cases, the methoxy group can be oxidized to form aldehydes or carboxylic acids.

Catalytic Concerted SNAr Reactions with Organic Superbases

Recent advancements have introduced catalytic concerted SNAr (CSNAr) reactions, which bypass the traditional stepwise mechanism involving a stable Meisenheimer intermediate. nih.govacs.org These reactions proceed through a single transition state and can be catalyzed by organic superbases like t-Bu-P4. nih.govacs.orgnih.gov This methodology has been shown to be effective for a range of aryl fluorides, irrespective of their electronic properties. nih.govacs.orgnih.gov

A study demonstrated that the t-Bu-P4 superbase can catalyze the SNAr reactions of electron-deficient methoxyarenes with various nucleophiles, including alkyl cyanides, alcohols, and amines. nih.gov Notably, when 3-fluoro-4-methoxybenzonitrile (B1362260) was treated with 2-phenylpropionitrile in the presence of t-Bu-P4, substitution of both the fluorine and methoxy groups was observed. nih.govacs.org This suggests that such catalytic systems can activate otherwise less reactive leaving groups. The proposed mechanism involves the deprotonation of the nucleophile by the superbase, followed by a concerted attack on the aryl fluoride (B91410). nih.govacs.org

Table 1: Reaction Conditions for Catalytic Concerted SNAr

| Substrate | Nucleophile | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Fluorobiphenyl | 2-Phenylpropionitrile | t-Bu-P4 (20 mol%) | 80 | 39 | nih.gov |

Stereochemical Aspects and Regioselectivity in SNAr

The regioselectivity of SNAr reactions on substituted benzenes like this compound is dictated by the electronic effects of the substituents. Electron-withdrawing groups, such as the nitrile and fluorine, activate the positions ortho and para to them for nucleophilic attack. The methoxy group, being an electron-donating group, can also influence the regioselectivity.

In the case of this compound, the fluorine atom is ortho to the nitrile group and meta to the methoxy group. The nitrile group's strong electron-withdrawing effect significantly activates the ortho position, making the fluorine atom the more likely site for nucleophilic attack. The regioselectivity can, however, be influenced by the nature of the nucleophile and the reaction conditions. Computational tools, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) maps, can be used to predict the most likely site of nucleophilic attack. wuxiapptec.com

Reactions of the Nitrile Functional Group

The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations.

Transformations to Carboxylic Acids and Derivatives

One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under acidic or basic conditions. The resulting 2-fluoro-4-methoxybenzoic acid is a valuable synthetic intermediate.

The hydrolysis of benzonitriles can proceed through a two-step mechanism involving the formation of a benzamide (B126) intermediate, which is then further hydrolyzed to the carboxylic acid. oup.com Alternatively, a direct hydrolysis to the carboxylic acid can occur, often catalyzed by enzymes known as nitrilases. oup.com

A patented method describes the hydrolysis of a chloro-substituted benzonitrile (B105546) to the corresponding methoxybenzoic acid using sodium methylate in an autoclave at elevated temperature and pressure. While this example does not directly involve this compound, it illustrates a potential industrial route for the hydrolysis of related compounds.

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Fluoro-4-methoxybenzoic acid |

| 2-Amino-4-methoxybenzonitrile |

| 3-Fluoro-4-methoxybenzonitrile |

| 4-Fluorobiphenyl |

| 2-Phenylpropionitrile |

| Potassium tert-butoxide |

| Dimethyl sulfoxide |

| t-Bu-P4 |

| Sodium methylate |

Reduction to Amine Derivatives

The nitrile group of this compound can be readily reduced to form the corresponding primary amine, (2-fluoro-4-methoxyphenyl)methanamine. This transformation is a fundamental step in the synthesis of various biologically active molecules and pharmaceutical intermediates. molport.combldpharm.com The reduction can be accomplished using several standard methods, primarily through catalytic hydrogenation or with chemical hydrides. wikipedia.orgstudymind.co.uk

Catalytic Hydrogenation: This is often the most economical and widely used method for nitrile reduction on an industrial scale. wikipedia.orgstudymind.co.uk The reaction involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.uk Common catalysts include Group 10 metals like Raney nickel, palladium on carbon (Pd/C), and platinum dioxide. wikipedia.org To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine, ammonia (B1221849) (NH₃) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) is often added to the reaction mixture. commonorganicchemistry.com

Chemical Hydride Reduction: For laboratory-scale synthesis, strong reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective. studymind.co.ukchemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to yield the primary amine. chemguide.co.uk Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or the more stable borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also viable reagents for reducing nitriles to amines, usually requiring heating in THF. commonorganicchemistry.com While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own, its reactivity can be enhanced by using it in alcoholic solvents with catalysts like cobalt(II) chloride or Raney nickel. wikipedia.orgchemguide.co.uk

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Raney Nickel | Elevated temperature and pressure | Often used with NH₃ to improve selectivity for the primary amine. commonorganicchemistry.com |

| H₂ / Pd/C | H₂ gas, solvent (e.g., H₂O/CH₂Cl₂), NaH₂PO₄ | Supported palladium catalysts can provide high selectivity for the primary amine. thieme-connect.de |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF), followed by acid workup | A powerful and rapid reducing agent for this transformation. chemguide.co.ukcommonorganicchemistry.com |

| Borane (BH₃-THF or BH₃-SMe₂) | THF, often with heating | A more stable alternative to LiAlH₄, though it has a strong odor. commonorganicchemistry.com |

Cycloaddition and Other Nitrile-Based Reactions

The nitrile group in this compound is a versatile functional group that can participate in various reactions beyond simple reduction. These include cycloaddition reactions and nucleophilic additions.

Cycloaddition Reactions: The carbon-nitrogen triple bond can act as a dienophile or a dipolarophile in cycloaddition reactions. A notable example is the cobalt-catalyzed [2+2+2] cycloaddition. In this reaction, the nitrile can co-cyclotrimerize with diynes to form substituted pyridine (B92270) rings. For instance, 2-fluoro-6-methoxybenzonitrile (B1332107) (an isomer of the title compound) has been shown to react with various diynes in the presence of a cobalt catalyst to yield highly substituted pyridines. nih.govd-nb.info These reactions highlight the ability of the nitrile group to be incorporated into complex heterocyclic scaffolds. The reactivity in these cycloadditions can be influenced by the nature of the alkyne partners; terminal alkynes often show higher reactivity compared to internal diynes. nih.govd-nb.info

Other Nitrile-Based Reactions: The nitrile group can undergo nucleophilic attack. In the presence of an organic superbase like t-Bu-P₄, the nitrile group can facilitate concerted nucleophilic aromatic substitution (SₙAr) reactions on the fluoroarene. nih.govacs.org While the primary reaction in that context is substitution at the aromatic ring, it demonstrates the electronic influence of the nitrile. Furthermore, nitriles can be converted to other functional groups. For example, hydrolysis of the nitrile group, typically under acidic or basic conditions, would yield the corresponding amide (2-fluoro-4-methoxybenzamide) and subsequently the carboxylic acid (2-fluoro-4-methoxybenzoic acid). researchgate.net

Electrophilic Aromatic Substitution (EAS) Patterns

The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the directing effects of the existing substituents: the fluorine atom, the methoxy group, and the nitrile group.

Methoxy group (-OCH₃): Located at the C4 position, it is a powerful activating group and directs incoming electrophiles to the ortho positions (C3 and C5).

Fluorine atom (-F): Located at the C2 position, it is a deactivating group but also an ortho, para director. It directs incoming electrophiles to its ortho position (C3) and para position (C5).

Nitrile group (-CN): This is a meta-directing and strongly deactivating group.

The combined influence of the strongly activating ortho, para-directing methoxy group and the ortho, para-directing fluorine atom overwhelmingly favors substitution at the C3 and C5 positions. The deactivating nature of the nitrile group further disfavors substitution at the C6 position. Therefore, electrophilic attack is predicted to occur at the C3 and C5 positions, which are ortho to the powerful methoxy directing group.

While specific EAS studies on this compound are not widely detailed in the provided results, the patterns can be inferred from related structures. For example, in 2-fluoro-4-methoxy-5-nitrobenzonitrile, the existing nitro group at C5 indicates that electrophilic nitration would likely occur at the C3 or C5 position, with the C5 position being sterically less hindered. smolecule.com The synthesis of 2-bromo-4-fluoro-6-methoxybenzonitrile (B1383133) from 4-methoxybenzonitrile (B7767037) involves bromination and fluorination, demonstrating that halogenation of the ring is a feasible transformation. smolecule.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cn this compound can serve as a substrate in these reactions, primarily through C-H activation or after modification to include a suitable leaving group.

The nitrile group itself can act as a directing group in certain C-H activation reactions. For example, palladium and rhodium catalysts have been used for the meta-selective C-H olefination of phenols by employing a nitrile-bearing traceless organosilicon template. rsc.org While the C-F bond is generally robust, its substitution via nucleophilic aromatic substitution (SₙAr) is a known reaction pathway, which can be catalyzed by superbases. nih.govacs.org

More commonly, for cross-coupling reactions like Suzuki-Miyaura or Heck, a more reactive leaving group such as bromine or iodine is introduced onto the aromatic ring. For instance, a related compound, 4-bromo-2-fluoro-6-methoxybenzonitrile, could undergo a palladium-catalyzed coupling reaction to introduce new functional groups. vulcanchem.com Similarly, 2-bromo-4-fluoro-6-methoxybenzonitrile is a valuable precursor in Suzuki coupling reactions for the synthesis of kinase inhibitors. smolecule.com The Ullman coupling has also been employed for the synthesis of the related 2-fluoro-4-methoxyaniline (B1334285) from 2-fluoro-4-iodoaniline, demonstrating the utility of aryl halides in this class for coupling reactions. orgsyn.orgorgsyn.org

Table 2: Examples of Cross-Coupling Reactions with Related Benzonitriles

| Reaction Type | Substrate Example | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | 2-bromo-4-fluoro-6-methoxybenzonitrile | Pd catalyst, pyridine boronates | Benzamide intermediates for kinase inhibitors. smolecule.com |

| C-H Olefination | Phenols with nitrile-bearing template | Pd and Rh catalysts, AgOAc | meta-olefinated phenols. rsc.org |

| Ullman Coupling | 2-fluoro-4-iodoaniline | Copper(I) chloride, sodium methoxide (B1231860) | 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole. orgsyn.org |

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites—the nitrile group, the C-F bond, and the activated aromatic ring—makes this compound an interesting substrate for studying chemo- and regioselectivity. slideshare.net The outcome of a reaction depends on the interplay between the electronic properties of the substituents and the nature of the reagents and reaction conditions.

Nucleophilic Aromatic Substitution (SₙAr) vs. Nitrile Addition: Strong nucleophiles can potentially attack the electron-deficient aromatic ring to displace the fluorine atom or add to the electrophilic carbon of the nitrile group. The SₙAr pathway is facilitated by the electron-withdrawing nitrile group. Studies on related fluoroarenes have shown that catalytic systems can be developed to favor SₙAr reactions. nih.gov For example, using an organic superbase catalyst, SₙAr reactions of aryl fluorides can proceed efficiently, even on electronically less activated rings. acs.org

Regioselectivity in Substitution: In reactions involving substitution, the regioselectivity is a key consideration. For electrophilic substitutions, as discussed in section 3.3, the methoxy and fluoro groups direct incoming electrophiles to the C3 and C5 positions. For nucleophilic aromatic substitution, the C-F bond at C2 is activated by the para-nitrile group, making it the likely site of attack. Research on the hydrodefluorination of polyfluoroarenes shows that C-F bond cleavage often occurs preferentially at the position para to a strong electron-withdrawing group like a nitrile, which aligns with a nucleophilic aromatic substitution mechanism. mdpi.com

Chemoselective Reduction: In a molecule containing both a nitrile and another reducible functional group (e.g., a nitro group, as in 2-fluoro-4-methoxy-5-nitrobenzonitrile), chemoselective reduction is possible. smolecule.com For example, certain catalytic systems are known to selectively reduce aromatic nitro groups in the presence of various other functionalities, including nitriles. researchgate.net Conversely, conditions could be chosen to selectively reduce the nitrile while leaving the nitro group intact. This control allows for the stepwise functionalization of complex molecules.

Derivatization and Analog Synthesis from 2 Fluoro 4 Methoxybenzonitrile

Synthesis of Substituted 2-Fluoro-4-methoxybenzonitrile Derivatives

The derivatization of this compound often proceeds via nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the aromatic ring, enhanced by the fluorine and cyano substituents, facilitates the displacement of the fluoride (B91410) ion.

One notable pathway involves a metal-free etherification process. In an iterative C-O bond formation, this compound is first treated with an alcohol in the presence of a base like potassium tert-butoxide (KOtBu). This initial step involves an SNAr reaction at the C-F bond. Subsequently, without purification, a second alcohol can be introduced to displace the methoxy (B1213986) group, also via an SNAr-type mechanism, demonstrating the ability to assemble two different alcohol moieties onto the aromatic core. lookchem.com For instance, a reaction with (+)-fenchol followed by 2-propanol resulted in a 48% total yield of the disubstituted product. lookchem.com

The table below summarizes representative derivatization reactions starting from this compound.

| Derivative/Product | Reaction Type | Reagents | Yield |

| 2-((+)-Fenchoxy)-4-methoxybenzonitrile | SNAr | (+)-Fenchol, KOtBu | - |

| 2-(Isopropoxy)-4-((+)-fenchoxy)benzonitrile | Iterative C-O Bond Formation | 1. (+)-Fenchol, KOtBu; 2. 2-Propanol | 48% |

| 4-Benzyloxy-5-fluoro-2-methoxybenzonitrile | Nucleophilic Aromatic Substitution | Potassium tert-butoxide | - |

Data sourced from multiple studies, specific yields may vary based on reaction conditions. lookchem.comresearchgate.net

Functionalization at Aromatic Ring Positions

Beyond simple substitution, the core structure of this compound allows for functionalization at various positions, including the existing cyano group and the aromatic C-H bonds.

Functionalization of the Cyano Group: The cyano group itself is a versatile handle for further transformations.

Reduction: The C≡N bond can be reduced to a C-H bond, effectively removing the nitrile functionality. This has been achieved using a rhodium catalyst and triisopropylsilane. lookchem.com

Borylation: Rhodium-catalyzed borylation can convert the nitrile group into a valuable boronic ester, which is a key intermediate for cross-coupling reactions like the Suzuki-Miyaura coupling. lookchem.com

Functionalization of the Aromatic Ring: The reactivity of the aromatic ring is dictated by the electronic properties of its substituents. The fluorine atom at position 2 and the cyano group are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack, particularly at the fluorine-bearing carbon. acs.orgacs.org

Nucleophilic Aromatic Substitution (SNAr): As discussed, the C2-position is highly activated towards SNAr. Recent studies have explored catalytic concerted SNAr reactions using organic superbases, which can proceed even on electron-rich or neutral aryl fluorides, broadening the scope of possible nucleophiles. acs.orgacs.org

C-H Functionalization: Direct C-H functionalization offers a streamlined approach to adding new groups. However, achieving high selectivity can be challenging, often resulting in mixtures of isomers. google.com

The following table details key functionalization reactions.

| Reaction Type | Target Position/Group | Reagents/Catalyst | Product/Outcome |

| Reduction | Cyano Group | Rhodium catalyst, Triisopropylsilane | C-H Bond |

| Borylation | Cyano Group | Rhodium catalyst | Boronic Ester |

| Etherification (SNAr) | C2-Position (C-F) | Alcohols, KOtBu | Aryl Ethers |

| Amination (SNAr) | C2-Position (C-F) | Amines, t-Bu-P4 catalyst | Aryl Amines |

Data compiled from various research findings. lookchem.comacs.org

Preparation of Bridged and Polycyclic Systems Incorporating the Core Structure

The this compound framework serves as a building block for constructing more intricate molecular architectures, including bridged and polycyclic systems. These complex structures are often of interest in medicinal chemistry.

For example, derivatives of this compound have been used in the synthesis of fused heterocyclic systems. In one approach, a derivative, N-[(2-Fluoro-4-methoxyphenyl)methyl]amine, was used to construct a lookchem.comsmolecule.comtriazolo[1,5-a]pyrimidin-2-amine scaffold, a class of compounds investigated as PDE2 inhibitors. google.com

Another strategy involves using the nitrile group to form a new ring. The synthesis of xanthones, a class of polycyclic compounds, has been achieved using the related 2-fluoro-6-methoxybenzonitrile (B1332107). wits.ac.za In this method, the nitrile is activated by a Lewis acid to form a nitrilium salt, which then reacts with another aromatic component to form a ketimine. This intermediate is subsequently hydrolyzed and cyclized to yield the xanthone (B1684191) core. wits.ac.za This demonstrates how the nitrile functionality can directly participate in the annulation process to create polycyclic systems.

Furthermore, patents describe the incorporation of the fluorobenzonitrile moiety into bridged bicyclic structures designed as farnesoid X receptor (FXR) modulators, highlighting the utility of this chemical entity in developing complex therapeutic agents. google.com

Structure-Reactivity Relationship Studies of Synthesized Analogs

Understanding the relationship between the structure of this compound analogs and their chemical reactivity is crucial for designing synthetic routes and predicting reaction outcomes. The electronic interplay between the substituents is a key determinant of the molecule's behavior.

Studies on metal-free etherification have shown that the relative positions of the substituents significantly impact reactivity. For instance, in the methoxybenzonitrile series, the ortho-methoxy isomer is more reactive towards SNAr-type C-OMe bond cleavage than the para-methoxy isomer, while the meta-methoxy isomer is found to be unreactive under the same conditions. lookchem.com This difference in reactivity is attributed to the electronic influence of the methoxy group relative to the other activating groups on the ring. lookchem.com

The electron-withdrawing effect of the fluorine atom at the ortho position (relative to the cyano group in the parent compound) is critical for activating the ring for nucleophilic aromatic substitution. This effect, combined with the electron-donating, resonance effect of the para-methoxy group, creates a push-pull system that modulates the electron density distribution around the ring.

Recent advancements in catalysis have further probed these relationships. The development of catalytic concerted SNAr reactions using organic superbases like t-Bu-P4 has enabled the functionalization of aryl fluorides that are not strongly electron-deficient. acs.org This suggests that the catalyst plays a dual role in activating both the aryl fluoride and the nucleophile, overcoming the inherent reactivity limitations of less-activated substrates. acs.org These studies underscore the delicate balance of electronic effects that govern the reactivity of this class of compounds.

Advanced Spectroscopic Characterization and Analytical Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2-Fluoro-4-methoxybenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic arrangement and electronic environment.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for its aromatic and methoxy (B1213986) protons. The methoxy group (-OCH₃) typically appears as a sharp singlet. The aromatic protons show a more complex pattern due to splitting by adjacent protons and coupling to the fluorine atom. The chemical shifts and coupling constants are diagnostic of the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The nitrile carbon (C≡N) is typically found in the 115-120 ppm range. The aromatic carbons show distinct signals, with their chemical shifts influenced by the attached fluorine and methoxy groups. The carbon directly bonded to the fluorine atom exhibits a large one-bond coupling constant (¹JC-F), which is a definitive feature in the spectrum.

¹⁹F NMR: As a molecule containing fluorine, ¹⁹F NMR is an exceptionally sensitive and powerful tool for analysis. nih.gov The ¹⁹F nucleus has a spin of I=½ and is 100% naturally abundant, offering high receptivity. nih.gov The spectrum for this compound would show a single resonance, and its chemical shift provides insight into the electronic environment around the fluorine atom. Proton-coupled ¹⁹F NMR would reveal couplings to the ortho- and meta-protons on the aromatic ring, further confirming the structure.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | ~3.85 | s | - | -OCH₃ |

| ¹H | ~7.4-7.6 | m | - | Aromatic-H |

| ¹H | ~6.7-6.9 | m | - | Aromatic-H |

| ¹³C | ~160-165 (d) | d | ¹JC-F ≈ 240-250 | C-F |

| ¹³C | ~130-135 (d) | d | ³JC-F ≈ 5-10 | C-CN |

| ¹³C | ~115-120 | s | - | -C≡N |

| ¹³C | ~110-120 (d) | d | ²JC-F ≈ 20-25 | C-H (ortho to F) |

| ¹³C | ~100-105 (d) | d | ⁴JC-F ≈ 1-3 | C-H (meta to F) |

| ¹³C | ~100-105 (d) | d | ²JC-F ≈ 20-25 | C-OCH₃ |

| ¹³C | ~55-56 | s | - | -OCH₃ |

| ¹⁹F | ~(-110) - (-120) | m | - | Ar-F |

Note: The data in the table is predicted based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

To unambiguously assign all signals and confirm the connectivity of atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent aromatic protons, helping to delineate the spin system on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule.

In the context of combinatorial chemistry and the synthesis of compound libraries, this compound or its derivatives may be attached to a solid support (resin). Gel-phase ¹⁹F NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of reactions directly on the solid phase. nih.govnih.gov Because there is virtually no background ¹⁹F signal from the resin or common solvents, the appearance, disappearance, or chemical shift change of the fluorine signal provides a clear and quantitative measure of reaction conversion. nih.govacs.org This allows for the optimization of reaction conditions, such as coupling times or reagent stoichiometry, without the need for laborious cleavage and purification steps. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) and Detailed Band Assignment

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations (stretching, bending). The spectrum of this compound is dominated by strong absorptions characteristic of its functional groups. The nitrile (C≡N) stretch is a sharp, intense band. The C-O-C stretches of the methoxy group and the C-F stretch also give rise to strong, diagnostic bands.

FT-Raman Spectroscopy: Raman spectroscopy measures the light scattered from a sample when irradiated with a laser. While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman is more sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com Therefore, the aromatic ring vibrations are often more intense in the Raman spectrum, whereas the C-F and C-O stretches are typically stronger in the IR.

Table 2: Detailed Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (FT-Raman) | Vibrational Assignment |

| ~3100-3000 | Medium-Weak | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Medium | -OCH₃ C-H Stretch |

| ~2225-2235 | Strong, Sharp | Medium | C≡N Nitrile Stretch |

| ~1600-1610 | Strong | Strong | Aromatic C=C Stretch |

| ~1500-1520 | Strong | Medium | Aromatic C=C Stretch |

| ~1250-1300 | Very Strong | Weak | Aryl-O Asymmetric Stretch |

| ~1200-1250 | Strong | Weak | C-F Stretch |

| ~1020-1040 | Strong | Weak | Aryl-O Symmetric Stretch |

| ~800-850 | Strong | Medium | C-H Out-of-Plane Bend |

Note: Assignments are based on established group frequencies and data from structurally similar benzonitrile (B105546) compounds. researchgate.netglobalresearchonline.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound (C₈H₆FNO), the expected exact mass can be calculated and compared to the experimental value with a precision of less than 5 parts per million (ppm), which serves as definitive proof of its identity.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) on HRMS instruments is used to study fragmentation patterns. researchgate.net The molecular ion of this compound is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. Analyzing these fragments helps to piece together the molecular structure.

Predicted Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-aromatics, leading to a [M-15]⁺ ion.

Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose CO, yielding a [M-15-28]⁺ fragment.

Loss of hydrogen cyanide (HCN): Cleavage related to the nitrile group can result in the loss of a neutral HCN molecule.

Table 3: Predicted HRMS Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | [C₈H₆FNO]⁺ | 151.0433 |

| [M-CH₃]⁺ | [C₇H₃FNO]⁺ | 136.0199 |

| [M-CH₃-CO]⁺ | [C₆H₃FN]⁺ | 108.0250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. shu.ac.uk The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within the aromatic ring and the nitrile group.

The primary electronic transitions observed for this molecule are:

π → π* Transitions: These are high-energy transitions involving the π-electron system of the benzene ring and the C≡N triple bond. They typically result in strong absorption bands. The presence of the methoxy group, an auxochrome, tends to shift these absorptions to longer wavelengths (a bathochromic shift) and increase their intensity. slideshare.net

n → π* Transitions: This lower-energy transition involves promoting a non-bonding electron (from the nitrogen of the nitrile group or the oxygen of the methoxy group) to an anti-bonding π* orbital. libretexts.orgyoutube.com These transitions are typically much weaker in intensity than π → π* transitions.

The solvent used can influence the position of the absorption maxima (λmax). Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption wavelengths. Analysis of these transitions provides valuable information about the molecule's chromophores and electronic structure.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSDC), did not yield a publicly available single-crystal X-ray diffraction study for this compound. Consequently, detailed crystallographic data such as unit cell parameters, space group, and specific atomic coordinates for this compound are not available in published research.

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, offering a definitive confirmation of the molecular structure. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the supramolecular architecture of the compound in the solid phase.

Should a single-crystal X-ray crystallographic study of this compound be undertaken in the future, it would provide invaluable insights into its solid-state conformation. The data would elucidate the planarity of the benzene ring and the orientation of the methoxy and nitrile substituents relative to the ring. Of particular interest would be the investigation of potential intermolecular interactions involving the fluorine atom, the nitrile group, and the methoxy group, which would be crucial for understanding the physical properties of the material, such as its melting point and solubility.

Without experimental data, a data table for the crystallographic parameters of this compound cannot be constructed.

Computational Chemistry and Theoretical Studies of 2 Fluoro 4 Methoxybenzonitrile

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is frequently chosen for its balance of accuracy and computational efficiency, making it suitable for a wide range of organic and inorganic compounds. Geometry optimization is a fundamental application of DFT, where calculations are performed to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable, or equilibrium, structure. This process involves calculating forces on each atom and adjusting their positions until a minimum energy conformation is reached, which is confirmed when no imaginary frequencies are found in a subsequent frequency calculation.

The geometry optimization process yields precise data on the spatial arrangement of atoms. This includes bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between planes through two sets of three atoms). These parameters are crucial for understanding the molecule's three-dimensional shape.

For aromatic systems like substituted benzonitriles, DFT calculations can reveal distortions in the benzene (B151609) ring caused by substituents. For instance, in a study of a related molecule, 5-fluoro-2-methylbenzonitrile, geometrical parameters were predicted using the B3LYP method with various basis sets. Similar calculations for 2-Fluoro-4-methoxybenzonitrile would produce a detailed table of its structural parameters.

Table 1: Representative Geometrical Parameters (Bond Lengths and Bond Angles) for a Substituted Benzonitrile (B105546) (Note: This table is illustrative of typical results from DFT calculations and does not represent actual calculated data for this compound.)

| Parameter | Bond/Atoms | Length (Å) | Angle (°) |

|---|---|---|---|

| Bond Length | C-C (ring) | 1.39 - 1.41 | |

| C-F | 1.35 | ||

| C-O (methoxy) | 1.36 | ||

| O-CH3 | 1.43 | ||

| C-CN | 1.45 | ||

| C≡N | 1.16 | ||

| Bond Angle | C-C-C (ring) | 118 - 122 | |

| F-C-C | 119.5 | ||

| C-O-C | 118.0 |

Following geometry optimization, DFT calculations can predict the vibrational frequencies of the molecule. Each frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of bonds. This theoretical vibrational spectrum is invaluable for interpreting experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. By comparing the calculated frequencies with experimental spectra, scientists can confidently assign specific spectral bands to their corresponding molecular vibrations.

The accuracy of these predictions can be enhanced using scaling procedures to correct for systematic errors inherent in the computational methods. Studies on similar molecules like 2-fluoro-6-methoxybenzonitrile (B1332107) have demonstrated a good agreement between simulated spectra and experimental results, affirming the utility of DFT in describing vibrational modes.

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. This analysis is crucial for predicting how the molecule will interact with other chemical species and its potential for charge transfer within the molecule.

Table 2: Representative Frontier Orbital Energies and Energy Gap (Note: This table is illustrative and does not represent actual calculated data for this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.52 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. It illustrates the net electrostatic effect of the molecule's total charge distribution (electrons and nuclei) on a theoretical positive point charge. The MEP map uses a color scale to indicate different potential regions: electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. Intermediate potentials are shown in green, yellow, and orange.

This map provides valuable information about a molecule's dipole moments, electronegativity, and sites of chemical reactivity. For a molecule like this compound, an MEP map would likely show negative potential (red) around the electronegative nitrogen atom of the nitrile group, the oxygen of the methoxy (B1213986) group, and the fluorine atom, indicating these as likely sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of electron delocalization, also known as hyperconjugation. The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Intra Charge Transfer (ICT) and Hyperconjugative Interactions

Computational analysis provides significant insights into the electronic structure of this compound, particularly regarding intramolecular charge transfer (ICT) and hyperconjugative interactions. ICT refers to the transfer of electron density from a donor group to an acceptor group within the same molecule upon photoexcitation. researchgate.net In this compound, the methoxy group (-OCH₃) acts as an electron donor, while the nitrile group (-CN) and the fluorine atom (-F) serve as electron acceptors. This donor-acceptor arrangement facilitates ICT, a process extensively studied in similar aromatic molecules containing both amine and nitrile groups. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. nih.gov By employing methods like Density Functional Theory (DFT), it is possible to map out the potential energy surface (PES) of a reaction involving this compound. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. researchgate.net

Microkinetic modeling, which combines DFT-derived energetics with reaction kinetics, enables the connection between atomistic-scale calculations and macroscopic experimental observations, such as reaction rates and product selectivity. researchgate.net This approach can identify the most favorable reaction pathways and rate-determining steps for reactions involving this compound, providing a comprehensive understanding of its reactivity.

A key aspect of computational reaction modeling is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. nih.gov For a given reaction of this compound, computational methods can precisely locate the geometry of the transition state structure. Frequency calculations are then performed to confirm the nature of this structure; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.

Once the transition state is identified, its energy can be calculated, allowing for the determination of the activation energy barrier. This energy barrier is the minimum energy required for the reaction to occur and is a critical factor in determining the reaction rate. For complex reactions, multiple transition states and intermediates may exist, and computational studies can map out these intricate pathways, revealing the energetics that govern product formation. nih.gov For instance, studies on other molecules have shown that loose intermolecular interactions in the transition state can be crucial in determining the branching ratio between different reaction channels. nih.gov

The aromaticity of the benzene ring in this compound can be perturbed by its substituents, and this effect can be evaluated using the Nucleus-Independent Chemical Shift (NICS) method. github.io Specifically, the NICSzz-scan is a sophisticated computational tool used to diagnose σ-, π-, and/or double (σ + π)-aromaticity. mdpi.com This method involves calculating the out-of-plane (zz) component of the magnetic shielding tensor at various points along an axis perpendicular to the center of the aromatic ring. researchgate.net

The resulting NICSzz-scan curve provides a detailed profile of the ring current:

Broad curves (half-band width > 3 Å) are characteristic of double (σ + π)-aromaticity. mdpi.com

Curves with two maxima above and below the molecular plane indicate that the π-diatropic ring current is dominant over the σ-type current. mdpi.com

For purely π-aromatic systems , the NICSzz value at the ring center (NICSzz(0)) is close to zero. mdpi.com

Conversely, NICSzz-scan profiles for antiaromatic systems typically show symmetric curves with positive NICSzz values that decay rapidly with distance from the ring center. rsc.org This analysis can reveal how the electron-donating methoxy group and the electron-withdrawing fluoro and nitrile groups collectively influence the aromatic character of the central ring.

Noncovalent interactions (NCI) play a vital role in determining the supramolecular chemistry and physical properties of molecules like this compound. The NCI analysis is a computational technique used to identify and visualize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, based on the electron density (ρ) and its derivatives. chemtools.orgnih.gov

The method relies on the reduced density gradient (s), which is plotted against the electron density. Regions of non-covalent interaction are characterized by low density and a low reduced density gradient, appearing as spikes in the plot. nih.gov To distinguish the type of interaction, the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used: nih.gov

λ₂ < 0: Indicates attractive interactions like hydrogen bonds, resulting in blue-colored isosurfaces.

λ₂ > 0: Indicates repulsive or non-bonding interactions like steric clashes, shown as red isosurfaces.

λ₂ ≈ 0: Represents very weak interactions, such as van der Waals forces, which are colored green. nih.gov

This analysis can reveal intramolecular interactions, such as potential hydrogen bonds involving the fluorine or oxygen atoms, as well as intermolecular interactions that dictate how the molecules pack in a solid state. rsc.org

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with significant donor-acceptor character, like this compound, are of great interest for their potential non-linear optical (NLO) properties. umb.sk These properties are essential for applications in photonics and optoelectronics. nih.gov Computational chemistry provides a reliable means to predict the NLO response of a molecule before its synthesis, guiding the design of new materials. umb.sk The key NLO properties, polarizability and hyperpolarizability, are determined by the molecule's response to an applied external electric field. researchgate.net

The linear polarizability (α) and the first-order hyperpolarizability (β) are crucial metrics for quantifying a molecule's NLO activity. These properties can be calculated using quantum chemical methods, such as Density Functional Theory (DFT), often with functionals like B3LYP and extensive basis sets. orientjchem.orgresearchgate.net

For the analogous compound 3-Fluoro-4-methylbenzonitrile , DFT calculations (B3LYP/6-311++G(d,p)) have been performed, providing insight into the expected NLO properties of this compound. orientjchem.org The first-order hyperpolarizability is a key indicator of second-order NLO activity. orientjchem.org

The calculated values for polarizability and hyperpolarizability components are typically presented in atomic units (a.u.) and can be converted to electrostatic units (esu). High hyperpolarizability values suggest that the molecule could be an efficient material for NLO applications. orientjchem.org

Table 1: Calculated Electric Dipole Moment (μ), Polarizability (α), and First-Order Hyperpolarizability (β) for the Analogous Compound 3-Fluoro-4-methylbenzonitrile Data sourced from studies on 3-Fluoro-4-methylbenzonitrile, expected to be comparable for this compound.

| Parameter | Value (a.u.) |

| Dipole Moment | |

| µx | -1.503 |

| µy | -1.166 |

| µz | 0.000 |

| µ_total | 1.902 D |

| Polarizability | |

| αxx | -89.432 |

| αxy | 1.884 |

| αyy | -57.491 |

| αxz | 0.000 |

| αyz | 0.000 |

| αzz | -20.916 |

| α_total | -55.946 |

| First-Order Hyperpolarizability | |

| βxxx | -14.619 |

| βxxy | -24.846 |

| βxyy | 134.113 |

| βyyy | 85.127 |

| βxxz | 0.000 |

| βxyz | 0.000 |

| βyyz | 0.000 |

| βxzz | -2.483 |

| βyzz | -3.959 |

| βzzz | 0.000 |

| β_total | 173.336 x 10⁻³³ esu |

Applications in Advanced Organic Synthesis and Chemical Methodology Development

Building Block for Complex Organic Architectures

2-Fluoro-4-methoxybenzonitrile serves as a crucial starting material and intermediate in the synthesis of intricate organic molecules, most notably in the field of medicinal chemistry. innospk.com The presence of the nitrile group, a fluorine atom, and a methoxy (B1213986) group on the benzene (B151609) ring provides multiple handles for synthetic transformations and allows for the fine-tuning of physicochemical properties of the target molecules.

A prominent example of its application is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. nih.govgoogle.comgoogle.com One of the most significant PARP inhibitors, Olaparib, utilizes a derivative of this scaffold. The synthesis of key intermediates for Olaparib and other PARP inhibitors often involves reactions that build upon the 2-fluoro-benzonitrile core. nih.govgoogle.comgoogle.comnih.gov For instance, the synthesis of a key intermediate for Olaparib, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, can be achieved through a convergent process starting from related fluorinated benzoic acid derivatives. nih.gov

The synthetic utility of this compound and its derivatives is further highlighted in their use for creating kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.ukbioworld.combioworld.com The fluorinated benzonitrile (B105546) moiety can be incorporated into the core structure of these inhibitors to enhance their binding affinity and metabolic stability. For example, macrocyclic inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) have been developed incorporating fluorinated aromatic fragments to achieve broad-spectrum potency against resistance mutations. nih.gov

Table 1: Examples of Complex Organic Architectures Derived from this compound Scaffolds

| Compound Class | Specific Example | Therapeutic Area | Role of this compound Scaffold |

|---|---|---|---|

| PARP Inhibitors | Olaparib | Oncology | Core structural component of key synthetic intermediates. nih.govgoogle.comgoogle.com |

| Kinase Inhibitors | Macrocyclic ALK/ROS1 Inhibitors | Oncology | Incorporated to enhance potency and overcome drug resistance. nih.gov |

| Heterocycles | Substituted Quinolines | Medicinal Chemistry | Starting material for the construction of the quinoline (B57606) core. rsc.orgsemanticscholar.orgsigmaaldrich.com |

Ligand Design and Catalyst Development Utilizing the Benzonitrile Scaffold

The unique electronic properties of the this compound scaffold make it an attractive motif for the design of ligands for metal catalysts. The interplay between the electron-withdrawing fluorine atom and nitrile group, and the electron-donating methoxy group can modulate the electron density on the aromatic ring and influence the coordination properties of the nitrile nitrogen or other appended coordinating groups.

While direct examples of catalysts derived from this compound are not extensively reported, the principles of ligand design suggest its potential. The benzonitrile group itself can coordinate to transition metals, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex. This can impact the catalytic activity, selectivity, and stability of the catalyst. For instance, in the development of metal complexes with hydrazones, the electronic nature of the aromatic ring plays a crucial role in the biological and catalytic applications of the resulting complexes. researchgate.net

The synthesis of novel phosphine (B1218219) ligands, which are ubiquitous in catalysis, can also be envisaged starting from this compound. The nitrile group can be reduced to an aminomethyl group, which can then be further functionalized to introduce phosphine moieties. The fluorine and methoxy substituents would remain on the aryl backbone, influencing the electronic properties of the phosphine and, consequently, the behavior of its metal complexes in catalytic reactions.

Intermediates in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. taylorfrancis.comsemanticscholar.orgnih.govnih.govepfl.ch The efficiency and atom economy of MCRs make them highly desirable for the generation of libraries of compounds for drug discovery. Fluorinated compounds are often utilized in MCRs to introduce fluorine into the final products, thereby enhancing their pharmacological properties. taylorfrancis.com

Derivatives of this compound, such as the corresponding aldehyde (2-fluoro-4-methoxybenzaldehyde), are potential candidates for use in well-known MCRs like the Ugi and Passerini reactions.

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.orgnih.govnih.gov By using 2-fluoro-4-methoxybenzaldehyde (B32593) as the aldehyde component, a diverse range of peptidomimetic structures bearing the fluorinated methoxy-substituted phenyl group can be synthesized. These products could have interesting biological activities due to the presence of the fluorine atom.

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgbroadinstitute.orgresearchgate.netnih.gov Similar to the Ugi reaction, 2-fluoro-4-methoxybenzaldehyde could serve as the aldehyde component, leading to the formation of α-acyloxy amides with the embedded fluorinated aromatic moiety.

The use of such fluorinated building blocks in MCRs provides a rapid and efficient route to novel, complex, and potentially bioactive molecules. taylorfrancis.com

Table 2: Potential Application of this compound Derivatives in Multi-Component Reactions

| Multi-Component Reaction | Reactants | Potential Product Class | Role of this compound Derivative |

|---|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amides (Peptidomimetics) | 2-Fluoro-4-methoxybenzaldehyde as the aldehyde component. wikipedia.orgorganic-chemistry.orgnih.govnih.gov |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amides | 2-Fluoro-4-methoxybenzaldehyde as the aldehyde component. wikipedia.orgorganic-chemistry.orgbroadinstitute.orgresearchgate.netnih.gov |

Development of Novel Synthetic Reagents and Methodologies

The reactivity of this compound also makes it a valuable substrate for the development and exploration of new synthetic methodologies. The presence of both an electron-withdrawing fluorine atom and a nitrile group activates the aromatic ring towards certain transformations, while the C-H bonds on the ring are potential sites for functionalization.

One area of active research is the development of novel fluorinating agents . While this compound itself is a fluorinated molecule, the broader class of N-F reagents, which are powerful electrophilic fluorinating agents, often contain complex nitrogen heterocycles. nih.govresearchgate.netnih.govresearchgate.net The synthesis and reactivity of such reagents are continually being explored, and fluorinated aromatics can serve as precursors or test substrates in these studies.

Furthermore, the field of C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. uni-muenster.de The this compound scaffold presents several distinct C-H bonds that could be selectively functionalized using transition metal catalysis. The development of new catalytic systems for regioselective C-H activation often relies on substrates with unique electronic and steric properties, and this compound could serve as a valuable platform for methodological studies in this area. For example, directing groups could be installed via transformation of the nitrile to guide the metal catalyst to a specific C-H bond on the ring, enabling the introduction of new functional groups and the synthesis of novel derivatives.

Medicinal Chemistry and Pharmaceutical Research Applications

A Versatile Scaffold for Biologically Active Compounds

The 2-fluoro-4-methoxyphenyl moiety, the core of 2-Fluoro-4-methoxybenzonitrile, serves as a fundamental scaffold in the design of new therapeutic agents. The presence of the fluorine atom and the methoxy (B1213986) group bestows unique electronic and steric properties that can significantly influence the biological activity and pharmacokinetic profile of a molecule.

Development of Antiviral Agents

While direct examples of this compound as a scaffold for marketed antiviral drugs are not extensively documented in publicly available research, the broader class of fluorinated nucleoside analogs, which share key structural motifs, are cornerstones of antiviral therapy. For instance, modified nucleosides are widely employed in the treatment of viral diseases like Hepatitis B and C, herpes, and HIV. The strategic incorporation of fluorine into these molecules can enhance their metabolic stability and antiviral potency. Although specific research detailing the direct use of this compound in this context is limited, its potential as a starting material for novel antiviral agents remains an area of interest for medicinal chemists.

Contribution to Anticancer Drug Development

The quest for more effective and selective anticancer drugs has led researchers to explore a vast chemical space. The 2-fluoro-4-methoxyphenyl group is a feature in some compounds investigated for their anticancer properties. The electronic properties of the fluorine and methoxy groups can influence how a molecule interacts with biological targets, potentially leading to enhanced efficacy. For example, structure-activity relationship (SAR) studies of certain classes of anticancer compounds have shown that the presence and position of substituents like fluorine and methoxy groups on a phenyl ring can significantly impact their cytotoxic activity against various cancer cell lines.

Precursors for Active Pharmaceutical Ingredients (APIs)

One of the most well-documented applications of this compound is its role as a key intermediate in the synthesis of complex active pharmaceutical ingredients. A notable example is its use in the preparation of ligands for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a target for various central nervous system disorders. bohrium.com Research has detailed the synthesis of a potent and selective PET (Positron Emission Tomography) imaging ligand for mGluR2, where the 2-fluoro-4-methoxyphenyl moiety is a crucial component of the final molecule. bohrium.com This highlights the compound's practical utility in constructing sophisticated molecules with diagnostic and therapeutic potential.

Lead Compound Identification and Optimization

In the early stages of drug discovery, identifying "lead compounds"—molecules with promising biological activity—is a critical step. The structural motifs present in this compound can be incorporated into compound libraries for screening against various biological targets. Once a lead compound is identified, the process of lead optimization begins, aiming to enhance its potency, selectivity, and pharmacokinetic properties. The fluorine and methoxy groups of the 2-fluoro-4-methoxyphenyl core offer multiple avenues for chemical modification, allowing medicinal chemists to fine-tune the properties of a lead compound to develop a viable drug candidate.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between a molecule's structure and its biological activity (SAR) or its physicochemical properties (SPR) is fundamental to rational drug design. The 2-fluoro-4-methoxyphenyl group provides a valuable platform for such studies. By systematically modifying the substituents on this scaffold and observing the resulting changes in activity and properties, researchers can gain insights into the key molecular features required for a desired therapeutic effect. For instance, studies on various classes of compounds have demonstrated that the presence of a fluorine atom at the 2-position and a methoxy group at the 4-position of a phenyl ring can significantly influence binding affinity to target proteins and modulate properties like lipophilicity and metabolic stability.

Bioisosteric Replacements and Pharmacophore Modifications

Bioisosterism, the replacement of one functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve a drug's characteristics. The 2-fluoro-4-methoxyphenyl group can be considered a bioisostere for other substituted phenyl rings, such as a hydroxy- or methoxy-phenyl group. chemrxiv.orgnih.gov Replacing a metabolically vulnerable methoxy group with a more stable fluoro-methoxy combination can enhance a drug's metabolic stability and prolong its duration of action. chemrxiv.org

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. The 2-fluoro-4-methoxyphenyl moiety can contribute key features to a pharmacophore model, such as hydrophobic regions and hydrogen bond acceptors (the oxygen of the methoxy group). By incorporating this scaffold into new molecular designs, medicinal chemists can create novel compounds that fit a specific pharmacophore model and are more likely to exhibit the desired biological activity. nih.gov

Materials Science and Advanced Functional Materials Research

Components in Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that enables organic molecules to harvest both singlet and triplet excitons for light emission, leading to internal quantum efficiencies of up to 100% in principle. The design of TADF emitters is a cornerstone of third-generation organic electronics. kyushu-u.ac.jp A key strategy in molecular design for TADF is to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). kyushu-u.ac.jp This is typically accomplished by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) within the molecule. kyushu-u.ac.jpnih.gov

Fluorinated benzonitrile (B105546) derivatives, including structures related to 2-Fluoro-4-methoxybenzonitrile, are exemplary components in this design. The benzonitrile moiety serves as an effective electron acceptor, localizing the LUMO. researchgate.net When combined with suitable electron-donating units, this architecture facilitates the necessary charge transfer (CT) character in the excited state, which reduces the ΔEST.